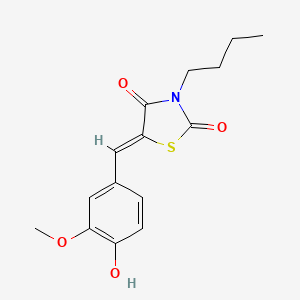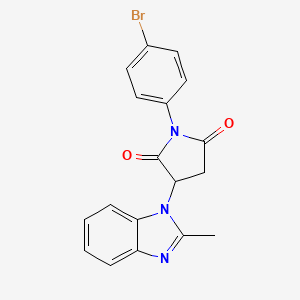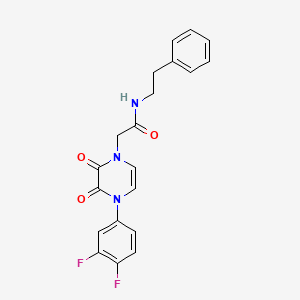
2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a pyrazine ring (a six-membered aromatic ring containing two nitrogen atoms), two carbonyl groups adjacent to the pyrazine ring, and a phenethylamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of the difluorophenyl group suggests that the compound may exhibit interesting electronic properties, as fluorine atoms are highly electronegative and can significantly influence the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the difluorophenyl and phenethylamide groups, as well as the overall size and shape of the molecule, would influence properties such as solubility, melting point, and reactivity .科学的研究の応用
Multi-target Agents for Inhibition of Enzymes
A study focused on the synthesis of a novel series of compounds, including sulfonamide and pyrazoline pharmacophores, due to their wide range of bioactivities. These compounds have shown significant inhibitory profiles against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes at nanomolar levels. The inhibitory activities suggest potential applications in designing multi-target agents for various therapeutic areas (Yamali et al., 2020).
Organosolubility and Optical Transparency
Research into novel polyimides derived from specific monomers has highlighted materials with exceptional organosolubility, optical transparency, and thermal stability. These polyimides exhibit low moisture absorptions, low dielectric constants, and good thermal stability, making them suitable for advanced electronic and optical applications (Zhang et al., 2010).
Antioxidant Properties
Novel N-substituted benzyl/phenyl acetamides have been synthesized and evaluated for their antioxidant activities. These compounds demonstrated moderate to significant radical scavenging activity, indicating their potential as antioxidants in various applications (Ahmad et al., 2012).
Molecular Docking Studies
A detailed study on 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide provided insights into its structure through FT-IR, FT-Raman, and molecular docking studies. The compound showed potential inhibitory activity against the BRCA2 complex, indicating its relevance in the design of therapeutic agents (El-Azab et al., 2016).
Antimicrobial Agents
A study on the synthesis of thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine revealed their potential as antimicrobial agents. These compounds exhibited promising biological activity against various microorganisms, highlighting their importance in developing new antimicrobial therapies (Aly et al., 2011).
作用機序
特性
IUPAC Name |
2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3/c21-16-7-6-15(12-17(16)22)25-11-10-24(19(27)20(25)28)13-18(26)23-9-8-14-4-2-1-3-5-14/h1-7,10-12H,8-9,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFLXTOXHGURCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(tert-butyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2892494.png)


![4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892499.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide](/img/structure/B2892501.png)
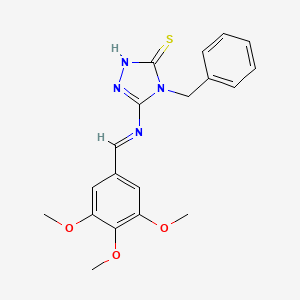

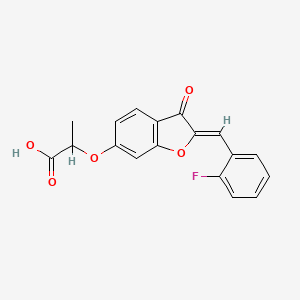
![2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2892507.png)
